molecular formula C19H24N4O2 B8797002 tert-Butyl 4-(4-(pyrimidin-2-yl)phenyl)piperazine-1-carboxylate CAS No. 942189-35-7

tert-Butyl 4-(4-(pyrimidin-2-yl)phenyl)piperazine-1-carboxylate

Cat. No. B8797002
Key on ui cas rn: 942189-35-7
M. Wt: 340.4 g/mol
InChI Key: HWPFLYDXYDPJCQ-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

4-(4-Pyrimidin-2-yl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester 5.03 gm was dissolved in 25 ml dichloromethane and 10 ml of 4N HCl dioxane added. After stirring for 2 hrs, the mixture was then evaporated to obtain the title product.
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]2[CH:19]=[CH:18][C:17]([C:20]3[N:25]=[CH:24][CH:23]=[CH:22][N:21]=3)=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.O1CCOCC1.Cl>ClCCl>[N:11]1([C:14]2[CH:19]=[CH:18][C:17]([C:20]3[N:21]=[CH:22][CH:23]=[CH:24][N:25]=3)=[CH:16][CH:15]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=CC=C(C=C1)C1=NC=CC=N1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1.Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was then evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(CCNCC1)C1=CC=C(C=C1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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